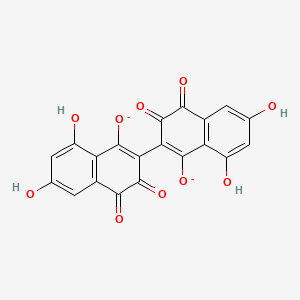
3,3'-Biflaviolin 2,2'-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-biflaviolin 2,2'-diolate is dianion of 3,3'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,3'-biflaviolin. It is a conjugate acid of a 3,3'-biflaviolin(3-).
Aplicaciones Científicas De Investigación
Fungal Melanin Inhibition and Pigment Synthesis
A study identified 3,3'-biflaviolin as a pigment produced by the fungus Thielaviopsis basicola when treated with the fungal melanin inhibitor, tricyclazole. This discovery indicates the potential use of 3,3'-biflaviolin in studying melanin pathways and pigment synthesis in fungi (Stipanovic & Wheeler, 1980).
Role in Biosynthesis of Secondary Metabolites
Research on Streptomyces avermitilis, a bacterium producing clinically significant drugs, revealed the role of CYP158A3, a biflaviolin synthase, in pigment biosynthesis. This enzyme's ability to catalyze C-C coupling reactions suggests that 3,3'-biflaviolin could play a role in the biosynthesis of secondary metabolites in microorganisms (Lim et al., 2016).
Protective Mechanisms Against UV Irradiation
Studies on cytochrome P450 158A2 (CYP158A2) in Streptomyces coelicolor A3(2) have demonstrated its role in catalyzing oxidative C-C coupling reactions to polymerize flaviolin, forming biflaviolin and triflaviolin. These compounds protect the soil bacterium from UV irradiation effects (Zhao et al., 2007).
Crystal Structure Analysis in Dye Synthesis
The crystal structure of related compounds, such as squarylium dyes, has been determined, indicating the potential for 3,3'-biflaviolin in dye synthesis and crystallography studies (Tong & Bi-xian, 1999).
Catalyst in Chemical Reactions
Research has been conducted on molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing diolates, which could provide insights into the potential use of biflaviolin-related compounds in catalyzing various chemical reactions (Singh et al., 2007).
Propiedades
Nombre del producto |
3,3'-Biflaviolin 2,2'-diolate |
|---|---|
Fórmula molecular |
C20H8O10-2 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
2-(6,8-dihydroxy-1-oxido-3,4-dioxonaphthalen-2-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C20H10O10/c21-5-1-7-11(9(23)3-5)17(27)13(19(29)15(7)25)14-18(28)12-8(16(26)20(14)30)2-6(22)4-10(12)24/h1-4,21-24,27-28H/p-2 |
Clave InChI |
HLLYQNIOBPIXKP-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C(C4=C(C=C(C=C4O)O)C(=O)C3=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



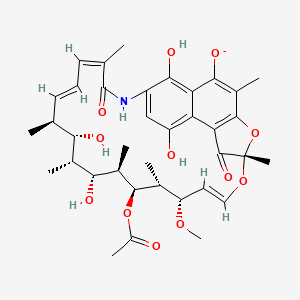

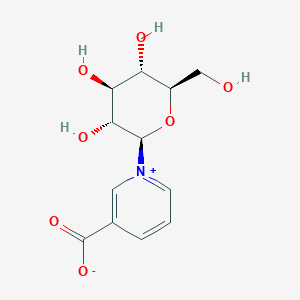
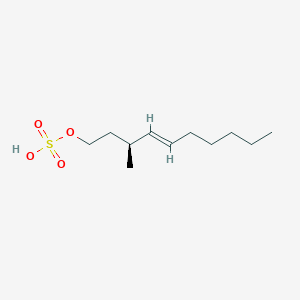
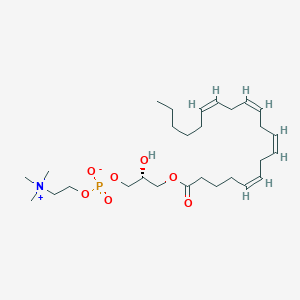
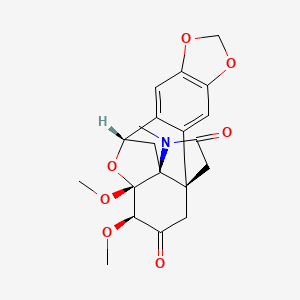
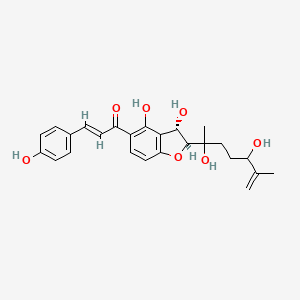
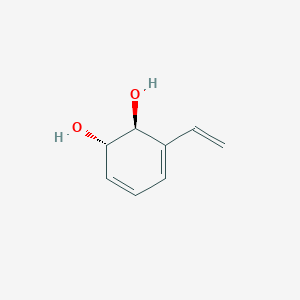
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
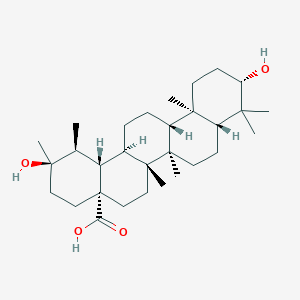
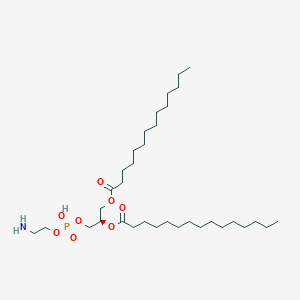
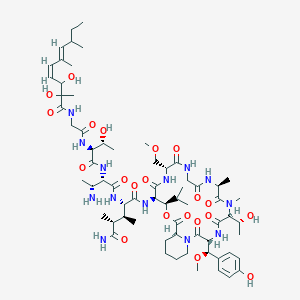
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)